molecular formula C8H12Cl2N2 B12315954 (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine

Cat. No.: B12315954
M. Wt: 207.10 g/mol
InChI Key: VXKOQFJNQOGBSM-YUZCMTBUSA-N
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Description

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is a chemical compound characterized by its unique cyclopropylamine structure with a pyridinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropylamine precursor under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Trans)-1-Bromo-3-methylcyclohexane
  • (Cis)-1,2-Dimethylcyclobutane
  • (Trans)-1-tert-Butyl-2-ethylcyclohexane

Uniqueness

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is unique due to its specific cyclopropylamine structure with a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-8-4-7(8)6-2-1-3-10-5-6;;/h1-3,5,7-8H,4,9H2;2*1H/t7-,8+;;/m1../s1

InChI Key

VXKOQFJNQOGBSM-YUZCMTBUSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1C(C1N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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